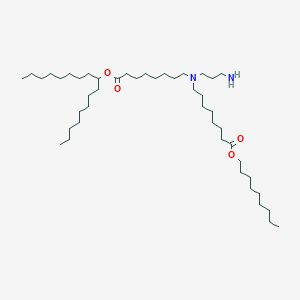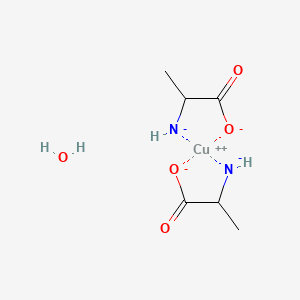
Bis(DL-alaninato-N,O)-Copper, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(DL-alaninato-N,O)-Copper, monohydrate is a coordination compound where copper is complexed with DL-alanine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(DL-alaninato-N,O)-Copper, monohydrate typically involves the reaction of copper salts with DL-alanine in an aqueous solution. The reaction is usually carried out under controlled pH conditions to ensure the proper coordination of the ligands to the copper ion. The resulting complex is then crystallized to obtain the monohydrate form.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bis(DL-alaninato-N,O)-Copper, monohydrate can undergo various chemical reactions, including:
Oxidation and Reduction: The copper center can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride). Substitution reactions may involve other amino acids or ligands in aqueous or organic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while substitution reactions may yield new coordination compounds with different ligands.
Scientific Research Applications
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in enzyme mimetics and as a model compound for metalloproteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism by which Bis(DL-alaninato-N,O)-Copper, monohydrate exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can participate in redox reactions, coordinate with biological molecules, and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(glycinato)copper(II): Similar coordination compound with glycine ligands.
Bis(serinato)copper(II): Coordination compound with serine ligands.
Bis(aspartato)copper(II): Coordination compound with aspartic acid ligands.
Properties
Molecular Formula |
C6H12CuN2O5-2 |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
copper;2-azanidylpropanoate;hydrate |
InChI |
InChI=1S/2C3H6NO2.Cu.H2O/c2*1-2(4)3(5)6;;/h2*2,4H,1H3,(H,5,6);;1H2/q2*-1;+2;/p-2 |
InChI Key |
QIBOMLNJELXGHO-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=O)[O-])[NH-].CC(C(=O)[O-])[NH-].O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366181.png)
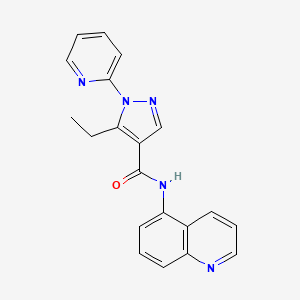
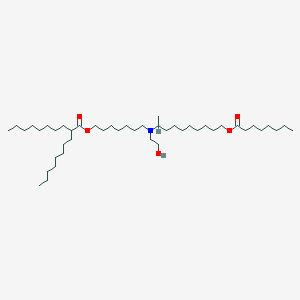
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)

![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)

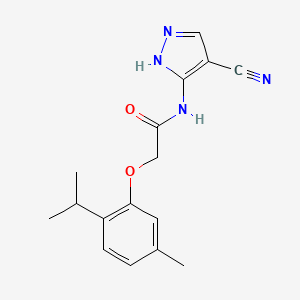


![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
![4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)
